molecular formula C9H8BrNO B2668370 N-(3-Bromophenyl)Acrylamide CAS No. 134046-67-6

N-(3-Bromophenyl)Acrylamide

Cat. No.: B2668370
CAS No.: 134046-67-6
M. Wt: 226.073
InChI Key: PAJMSUNTWHMLKC-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)Acrylamide is an organic compound with the molecular formula C9H8BrNO It is a derivative of acrylamide where the hydrogen atom on the nitrogen is replaced by a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Bromophenyl)Acrylamide can be synthesized through the reaction of 3-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. The general reaction scheme is as follows: [ \text{3-Bromoaniline} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)Acrylamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Polymerization: As an acrylamide derivative, it can undergo polymerization to form polyacrylamide-based materials.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Various substituted acrylamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the acrylamide.

    Polymerization Products: Polyacrylamide and its copolymers.

Scientific Research Applications

N-(3-Bromophenyl)Acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)Acrylamide involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The acrylamide moiety allows for covalent modification of nucleophilic residues in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • N-(2-Bromophenyl)Acrylamide
  • N-(4-Bromophenyl)Acrylamide
  • N-(3-Chlorophenyl)Acrylamide

Comparison: N-(3-Bromophenyl)Acrylamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its 2- and 4-bromo analogs, the 3-bromo derivative may exhibit different steric and electronic effects, leading to distinct chemical and biological behaviors.

Properties

IUPAC Name

N-(3-bromophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJMSUNTWHMLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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